3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide
Overview
Description
3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-hydroxy-5-nitrobenzoic acid, undergoes nitration to introduce the nitro group.
Bromination: The nitrated compound is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom.
Amidation: The brominated compound reacts with 2,5-dichloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C, or other reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. For example, the nitro group can participate in redox reactions, while the bromine and chlorine atoms can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2,5-dichlorophenyl)benzamide
- 2-hydroxy-5-nitrobenzamide
- 3-bromo-2-hydroxybenzamide
Uniqueness
3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-bromo-N-(2,5-dichlorophenyl)-2-hydroxy-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O4/c14-9-5-7(18(21)22)4-8(12(9)19)13(20)17-11-3-6(15)1-2-10(11)16/h1-5,19H,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKJBHMDPKQFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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